2,6-Dibromotoluene
Overview
Description
2,6-Dibromotoluene is an organic compound with the molecular formula C₇H₆Br₂. It is a derivative of toluene, where two bromine atoms are substituted at the 2nd and 6th positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dibromotoluene can be synthesized through the bromination of toluene. The process involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced by the bromination of 2,6-dimethylphenol or 2,6-dimethylbenzyl alcohol, followed by acid-catalyzed dehydration. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding toluene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of compounds like 2,6-dimethyltoluene.
Oxidation: Formation of 2,6-dibromobenzoic acid or 2,6-dibromobenzaldehyde.
Reduction: Formation of toluene derivatives.
Scientific Research Applications
2,6-Dibromotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of dyes, agrochemicals, and polymers
Mechanism of Action
The mechanism of action of 2,6-Dibromotoluene involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and inhibition. The bromine atoms in the compound can participate in halogen bonding, influencing its reactivity and interaction with other molecules .
Comparison with Similar Compounds
- 2,4-Dibromotoluene
- 2,5-Dibromotoluene
- 3,5-Dibromotoluene
Comparison: 2,6-Dibromotoluene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound exhibits distinct chemical properties and reactivity patterns, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
1,3-dibromo-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSKCBIGEMSDIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219382 | |
Record name | 2,6-Dibromotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50219382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69321-60-4 | |
Record name | 2,6-Dibromotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069321604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dibromotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50219382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 69321-60-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does partial deuteration of the methyl group in 2,6-Dibromotoluene affect its low-temperature behavior compared to the non-deuterated molecule?
A1: The research demonstrates that partially deuterated this compound (specifically C6H3Br2-CH2D and C6H3Br2-CHD2) exhibits distinct behavior at low temperatures compared to its non-deuterated counterpart. While the non-deuterated molecule doesn't show a phase transition in the studied temperature range, both partially deuterated versions display Schottky heat capacities with three energy levels below 40 K []. This suggests that the symmetry breaking caused by deuteration leads to distinct orientational ordering of the methyl group. Furthermore, the specific energy level spacing differs between the two partially deuterated versions, implying a dependence on the number and position of deuterium atoms. This highlights the sensitivity of methyl group rotation to even subtle isotopic substitutions.
Q2: What is the proposed orientation of the methyl group in this compound at low temperatures based on the research findings?
A2: The combination of calorimetric and infrared spectroscopic data suggests that the methyl group in this compound adopts a specific orientation at low temperatures. The research proposes that one proton of the methyl group sits close to the plane of the molecule, while the other two point above and below the plane []. This contrasts with the low-temperature orientation observed in 2,6-Dichlorotoluene, where all protons point out of the molecular plane. This difference highlights the influence of the molecular frame and its substituents on the preferred methyl group orientation.
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